molecular formula C11H15N B1441471 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 856578-30-8

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B1441471
CAS No.: 856578-30-8
M. Wt: 161.24 g/mol
InChI Key: ALZSBYWRGWYZLS-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with a structure consisting of a tetralin group combined with an amine. This compound is known for its stimulant properties and has been studied for its potential effects on neurotransmitter systems .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine are the neurotransmitters serotonin and norepinephrine . These neurotransmitters play crucial roles in regulating mood, anxiety, and cognition among other functions.

Mode of Action

this compound inhibits the reuptake of serotonin and norepinephrine, and likely induces their release as well . This means that it blocks the transporters that reabsorb these neurotransmitters into the presynaptic neuron after they have been released.

Biochemical Pathways

The increased availability of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, the enhanced serotonergic activity can lead to increased activation of the cyclic adenosine monophosphate (cAMP) pathway, which plays a key role in neuronal signal transduction . The enhanced noradrenergic activity, on the other hand, can affect pathways involved in the stress response, such as the hypothalamic-pituitary-adrenal (HPA) axis .

Pharmacokinetics

Given its structural similarity to other aminotetralins, it is likely to be well-absorbed orally and distributed throughout the body, including the brain . Its metabolism and excretion would likely involve hepatic biotransformation and renal elimination, respectively .

Result of Action

The result of the action of this compound is an increased serotonergic and noradrenergic activity in the brain. This can lead to various molecular and cellular effects, such as increased neuronal firing, changes in gene expression, and alterations in synaptic plasticity . These effects can translate into changes in mood, cognition, and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . This compound also interacts with dopamine, as evidenced by its full substitution for d-amphetamine in rodent studies . These interactions suggest that this compound can modulate neurotransmitter levels and influence various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit the reuptake of serotonin and norepinephrine suggests that it can alter neurotransmitter levels within cells, thereby affecting cell signaling and communication . Additionally, its interaction with dopamine receptors indicates potential effects on dopaminergic signaling pathways, which are crucial for various cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action enhances neurotransmitter signaling and can lead to various physiological effects. Additionally, the compound’s interaction with dopamine receptors suggests that it may also influence dopaminergic signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in neurotransmitter levels and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmitter signaling and improve cognitive and behavioral functions . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or behavioral disturbances . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion into different metabolites, which can influence its overall activity and effects . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in certain tissues can affect its localization and activity . Understanding these transport mechanisms is essential for predicting the compound’s distribution and effects in biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within cells, where it can exert its effects on cellular function . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine can be synthesized through various methods. One common approach involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalen-2-one using a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(12)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZSBYWRGWYZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine
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Reactant of Route 6
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